molecular formula C15H24N2O B7985177 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B7985177
M. Wt: 248.36 g/mol
InChI Key: KADJOZPZGAUREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol is a synthetic organic compound that features a piperidine ring substituted with a benzyl-methyl-amino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl chloride and methylamine under basic conditions.

    Attachment of the Ethanol Moiety: The final step involves the reaction of the substituted piperidine with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzyl-methyl-amino group can be reduced to form secondary or primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Benzyl-methyl-amino-piperidin-1-yl-acetaldehyde or benzyl-methyl-amino-piperidin-1-yl-acetic acid.

    Reduction: Benzyl-amino-piperidin-1-yl-ethanol or amino-piperidin-1-yl-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-methyl-amino group may interact with neurotransmitter receptors, while the ethanol moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Benzyl-amino)-piperidin-1-yl]-ethanol
  • 2-[4-(Methyl-amino)-piperidin-1-yl]-ethanol
  • 2-[4-(Phenyl-methyl-amino)-piperidin-1-yl]-ethanol

Uniqueness

2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol is unique due to the presence of both benzyl and methyl groups on the amino substituent, which can influence its pharmacological properties and reactivity compared to similar compounds. This dual substitution can enhance its binding affinity to certain receptors and alter its metabolic stability.

Properties

IUPAC Name

2-[4-[benzyl(methyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)11-12-18/h2-6,15,18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADJOZPZGAUREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.